Octadec-3-ene
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Overview
Description
Octadec-3-ene is an organic compound with the molecular formula C₁₈H₃₆. It is an alkene, characterized by the presence of a carbon-carbon double bond located at the third carbon atom in the chain. This compound is part of the larger family of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond. This compound is a long-chain hydrocarbon, making it a significant molecule in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Octadec-3-ene can be synthesized through several methods, including:
Hydroboration-Oxidation: This method involves the addition of borane (BH₃) to an alkyne, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the desired alkene.
Wittig Reaction: This reaction involves the use of a phosphonium ylide to convert a carbonyl compound into an alkene.
Dehydration of Alcohols: Long-chain alcohols can be dehydrated using acid catalysts to form alkenes.
Industrial Production Methods
In industrial settings, this compound can be produced through:
Catalytic Cracking: This process involves breaking down larger hydrocarbons into smaller ones using a catalyst, often resulting in the formation of alkenes.
Olefination Reactions: These reactions involve the formation of alkenes from aldehydes or ketones using reagents like phosphorus ylides.
Chemical Reactions Analysis
Types of Reactions
Octadec-3-ene undergoes various chemical reactions, including:
Oxidation: This reaction can convert the alkene into an epoxide or a diol using oxidizing agents like peracids or osmium tetroxide.
Reduction: Hydrogenation of this compound using catalysts like palladium on carbon (Pd/C) can convert it into octadecane.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming compounds like 3-chlorooctadecene.
Common Reagents and Conditions
Oxidation: Peracids (e.g., m-chloroperoxybenzoic acid) or osmium tetroxide (OsO₄) in the presence of a co-oxidant.
Reduction: Hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of light or a radical initiator.
Major Products
Oxidation: Epoxides or diols.
Reduction: Octadecane.
Substitution: Halogenated alkenes.
Scientific Research Applications
Octadec-3-ene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying the behavior of long-chain hydrocarbons in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
Mechanism of Action
The mechanism of action of octadec-3-ene in chemical reactions involves the interaction of its double bond with various reagents. For example, in oxidation reactions, the double bond reacts with oxidizing agents to form epoxides or diols. In reduction reactions, the double bond is hydrogenated to form a saturated hydrocarbon. The molecular targets and pathways involved depend on the specific reaction and reagents used.
Comparison with Similar Compounds
Similar Compounds
Octadec-1-ene: Another long-chain alkene with the double bond at the first carbon.
Octadec-9-ene: An alkene with the double bond at the ninth carbon.
Octadecane: The fully saturated hydrocarbon with no double bonds.
Uniqueness
Octadec-3-ene is unique due to the position of its double bond, which influences its reactivity and the types of reactions it can undergo. This positional difference can lead to variations in the physical and chemical properties compared to other isomers like octadec-1-ene and octadec-9-ene.
Properties
IUPAC Name |
octadec-3-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h5,7H,3-4,6,8-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCKCCFAPMYQFLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30992787 |
Source
|
Record name | Octadec-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7206-19-1 |
Source
|
Record name | Octadec-3-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30992787 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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